![molecular formula C10H19Cl3Ge B12608712 Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane CAS No. 651032-57-4](/img/structure/B12608712.png)
Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane is an organogermanium compound It features a germanium atom bonded to three chlorine atoms and a cyclohexyl group that is substituted with a methyl group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane typically involves the reaction of germanium tetrachloride with the corresponding cyclohexyl derivative. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of germanium tetrachloride. The general reaction scheme is as follows:
GeCl4+(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity germanium tetrachloride and the corresponding cyclohexyl derivative is crucial to obtain a high yield and purity of the final product.
化学反応の分析
Types of Reactions
Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form germane derivatives with fewer chlorine atoms.
Oxidation Reactions: The germanium center can be oxidized to higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl lithium or Grignard reagents. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Substitution Reactions: The major products are organogermanium compounds with different substituents replacing the chlorine atoms.
Reduction Reactions: The products are partially or fully reduced germane derivatives.
Oxidation Reactions: The products are germanium compounds in higher oxidation states, such as germanium dioxide.
科学的研究の応用
Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane has several scientific research applications:
Materials Science: It is used as a precursor for the synthesis of germanium-containing polymers and materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a reagent for introducing germanium into organic molecules, which can alter their reactivity and properties.
Biological Studies: Organogermanium compounds are studied for their potential biological activities, including anti-cancer and immunomodulatory effects.
Industrial Applications: It is used in the production of semiconductors and other electronic components due to the unique properties of germanium.
作用機序
The mechanism of action of trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane depends on the specific application:
In Organic Synthesis: The compound acts as a source of germanium, which can participate in various chemical reactions, altering the reactivity and properties of the target molecules.
In Biological Systems: The exact mechanism is not fully understood, but it is believed that the germanium center can interact with biological molecules, potentially affecting cellular processes and signaling pathways.
類似化合物との比較
Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane can be compared with other organogermanium compounds such as:
Tetrachlorogermane: Lacks the cyclohexyl group and has different reactivity and applications.
Trichloromethylgermane: Contains a methyl group instead of the cyclohexyl group, leading to different chemical properties.
Trichloroethylgermane: Contains an ethyl group, which also alters its reactivity and applications.
The uniqueness of this compound lies in the presence of the substituted cyclohexyl group, which imparts specific steric and electronic effects, making it suitable for particular applications in materials science and organic synthesis.
特性
CAS番号 |
651032-57-4 |
|---|---|
分子式 |
C10H19Cl3Ge |
分子量 |
318.2 g/mol |
IUPAC名 |
trichloro-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]germane |
InChI |
InChI=1S/C10H19Cl3Ge/c1-7(2)9-5-4-8(3)6-10(9)14(11,12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 |
InChIキー |
OMQAGBOORATYRZ-KXUCPTDWSA-N |
異性体SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)[Ge](Cl)(Cl)Cl)C(C)C |
正規SMILES |
CC1CCC(C(C1)[Ge](Cl)(Cl)Cl)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


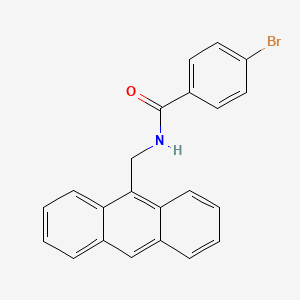
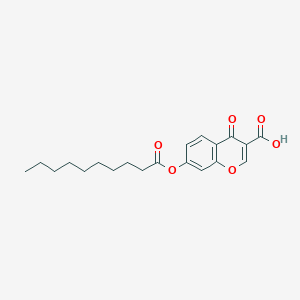

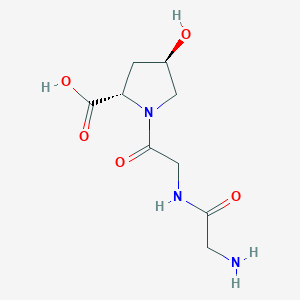
![3,3'-[([1,1'-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B12608665.png)
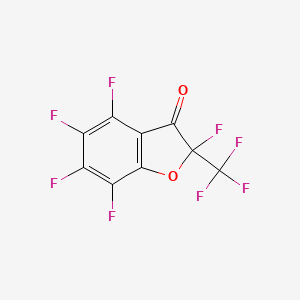
![4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one](/img/structure/B12608667.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608677.png)
![N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B12608688.png)
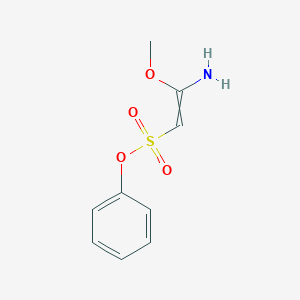
![4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile](/img/structure/B12608696.png)

methanone](/img/structure/B12608714.png)
![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)
